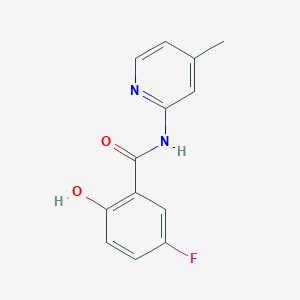
N-Cyanonorbuprenorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyanonorbuprenorphine is a derivative of buprenorphine, a well-known opioid used for pain management and opioid addiction treatment. This compound is characterized by the presence of a cyano group attached to the norbuprenorphine structure, which significantly alters its chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyanonorbuprenorphine typically involves the cyanoacetylation of norbuprenorphine. This process can be carried out by treating norbuprenorphine with cyanoacetic acid or its derivatives under specific reaction conditions. Common methods include:
Neat Methods: Stirring norbuprenorphine with methyl cyanoacetate without solvent at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyanonorbuprenorphine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and strong bases are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
N-Cyanonorbuprenorphine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological systems, particularly opioid receptors.
Medicine: Investigated for potential therapeutic uses, including pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
N-Cyanonorbuprenorphine exerts its effects primarily through interactions with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of addiction and respiratory depression compared to full agonists .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buprenorphine: The parent compound, used widely in pain management and addiction treatment.
Norbuprenorphine: A metabolite of buprenorphine with similar but distinct pharmacological properties.
Nalbuphine: Another opioid with mixed agonist-antagonist properties.
Uniqueness
N-Cyanonorbuprenorphine is unique due to the presence of the cyano group, which alters its chemical reactivity and pharmacological profile. This modification can enhance its binding affinity and selectivity for opioid receptors, potentially leading to improved therapeutic outcomes .
Propriétés
Formule moléculaire |
C26H34N2O4 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
(1S,2S,6R,14R,15R,16R)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile |
InChI |
InChI=1S/C26H34N2O4/c1-22(2,3)23(4,30)17-13-24-8-9-26(17,31-5)21-25(24)10-11-28(14-27)18(24)12-15-6-7-16(29)20(32-21)19(15)25/h6-7,17-18,21,29-30H,8-13H2,1-5H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1 |
Clé InChI |
ICURSGMZLVOYKQ-ALONWEKESA-N |
SMILES isomérique |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |
SMILES canonique |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)



![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)





![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)


![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
